
Methyl 2-(trifluoroacetamido)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(trifluoroacetamido)prop-2-enoate” is a chemical compound with the CAS Number: 58137-35-2 . It has a molecular weight of 197.11 and its IUPAC name is methyl 2- (2,2,2-trifluoroacetamido)acrylate . It is stored at a temperature of -10°C and is available in powder form . This compound is used in research and has potential applications in cancer treatment .
Molecular Structure Analysis
The InChI code for “Methyl 2-(trifluoroacetamido)prop-2-enoate” is 1S/C6H6F3NO3/c1-3(4(11)13-2)10-5(12)6(7,8)9/h1H2,2H3,(H,10,12) . The InChI key is DVCQOBJXPULRLS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 2-(trifluoroacetamido)prop-2-enoate” is a powder and is stored at a temperature of -10°C . It has a molecular weight of 197.11 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives Formation
Methyl 2-(trifluoroacetamido)prop-2-enoate is involved in various chemical synthesis processes leading to the formation of novel compounds. For example, it has been used in the preparation of α-Methylidene- and α-Alkylidene-β-lactams from nonproteinogenic amino acids through reactions that include hydrolysis and lactamization, resulting in β-lactams with an exocyclic alkylidene and methylidene group at C(3) (Buchholz & Hoffmann, 1991). Moreover, it has been a precursor in synthesizing heterocyclic systems, specifically in the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, showcasing its versatility in organic synthesis and the development of compounds with potential biological activity (Selič, Grdadolnik, & Stanovnik, 1997).
Role in Novel Synthesis Techniques
Methyl 2-(trifluoroacetamido)prop-2-enoate plays a crucial role in innovative synthesis techniques, such as the creation of novel antimicrobial agents through structural and vibrational spectroscopic studies, as well as DFT (Density Functional Theory) methods. These techniques have led to the synthesis of compounds exhibiting promising antimicrobial activity and potential as penicillin-binding protein inhibitors, highlighting the compound's significance in medicinal chemistry research (Murugavel, Velan, Kannan, & Bakthadoss, 2016).
Application in Material Science
In material science, the compound has been utilized in the synthesis and characterization of materials with nonlinear optical activity, drug-likeness, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, demonstrating its wide-ranging applications beyond pharmaceuticals into materials beneficial for technological advancements (Murugavel, Velan, Kannan, & Bakthadoss, 2016).
Contributions to Analytical Chemistry
In the field of analytical chemistry, derivatives of methyl 2-(trifluoroacetamido)prop-2-enoate have been employed as chiral derivatizing agents for amino groups, aiding in the stereospecific derivatization and quantification of amphetamines, phenol alkylamines, and hydroxyamines. This use underscores the compound's importance in enhancing the accuracy and reliability of analytical methods for studying biologically active substances (Shin & Donike, 1996).
Advancements in Agriculture
In agriculture, novel N-(2-Fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives, synthesized from methyl 2-(trifluoroacetamido)prop-2-enoate, have shown significant herbicidal activities against dicotyledonous weeds. This application highlights the compound's potential for developing new herbicides that can effectively manage weed growth and contribute to agricultural productivity (Wu et al., 2011).
Safety And Hazards
The safety information for “Methyl 2-(trifluoroacetamido)prop-2-enoate” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and it is represented by the GHS07 pictogram .
Eigenschaften
IUPAC Name |
methyl 2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO3/c1-3(4(11)13-2)10-5(12)6(7,8)9/h1H2,2H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCQOBJXPULRLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462264 |
Source


|
| Record name | 2-Propenoic acid, 2-[(trifluoroacetyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(trifluoroacetamido)prop-2-enoate | |
CAS RN |
58137-35-2 |
Source


|
| Record name | 2-Propenoic acid, 2-[(trifluoroacetyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

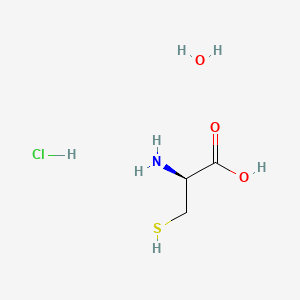
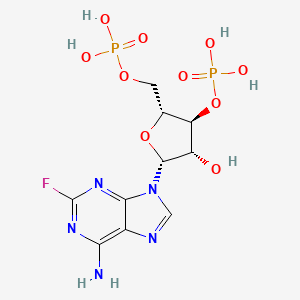

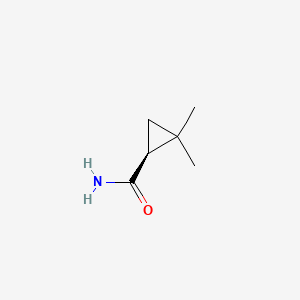

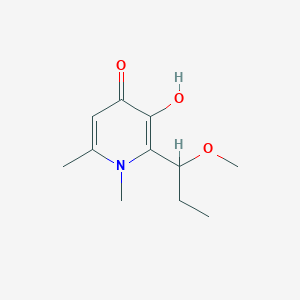
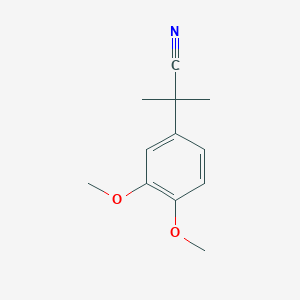
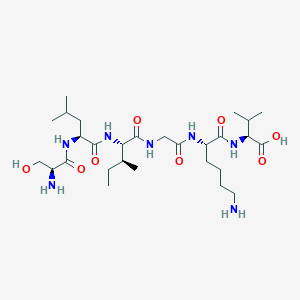

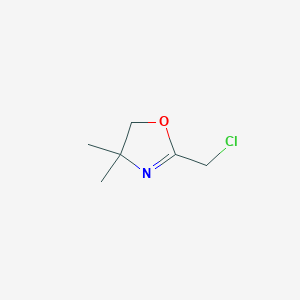



![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1354059.png)